molecular formula C11H18N2O2 B13524407 Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate

Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate

Cat. No.: B13524407
M. Wt: 210.27 g/mol
InChI Key: UTZROFZBLJHFTB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate, also known by its systematic name 3-(cyanomethylene)azetidine-1-carboxylic acid tert-butyl ester, is a chemical compound with the molecular formula C9H17NO2S. It is a white to light yellow solid, and its melting point ranges from 68.0°C to 73.0°C . This compound belongs to the class of azetidine derivatives.

Preparation Methods

Synthetic Routes: The synthesis of tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate involves the reaction of appropriate starting materials. One common synthetic route is the reaction between tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate and a cyanomethylating agent (such as acetonitrile). The reaction proceeds under suitable conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization and scale-up would be necessary for industrial production.

Chemical Reactions Analysis

Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate can participate in various chemical reactions:

    Substitution Reactions: It may undergo nucleophilic substitution reactions at the cyanoethyl group.

    Reduction Reactions: Reduction of the cyano group could yield the corresponding amine.

    Other Transformations: Further functionalization or derivatization can occur.

Common Reagents and Conditions:

    Cyanomethylation: Acetonitrile (CHCN) is commonly used as the cyanomethylating agent.

    Reduction: Various reducing agents (e.g., lithium aluminum hydride, sodium borohydride) can reduce the cyano group.

Major Products: The major products depend on the specific reaction conditions. Reduction of the cyano group would yield the corresponding amine derivative.

Scientific Research Applications

    Medicinal Chemistry: It could serve as a building block for drug development.

    Chemical Biology: Researchers may explore its interactions with biological targets.

    Materials Science: Its unique structure may find applications in materials design.

Mechanism of Action

The exact mechanism of action remains an area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

Remember that this compound’s potential lies in its versatility and applications across various scientific domains

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-8(5-12)9-6-13(7-9)10(14)15-11(2,3)4/h8-9H,6-7H2,1-4H3

InChI Key

UTZROFZBLJHFTB-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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